molecular formula C19H17N3O3S B2927166 4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921786-46-1

4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Numéro de catalogue: B2927166
Numéro CAS: 921786-46-1
Poids moléculaire: 367.42
Clé InChI: LZNQNMWFPJIWTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide features a pyridazine core substituted with a methoxy group at position 4, a phenyl group at position 1, and a carboxamide moiety linked to a 2-(methylsulfanyl)phenyl ring at position 3 (Figure 1).

Propriétés

IUPAC Name

4-methoxy-N-(2-methylsulfanylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-12-17(23)22(13-8-4-3-5-9-13)21-18(15)19(24)20-14-10-6-7-11-16(14)26-2/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQNMWFPJIWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-(methylsulfanyl)benzoyl chloride under basic conditions to form the intermediate hydrazone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Pyridazine Derivatives

The pyridazine ring is a common scaffold in analogues, but substituent variations critically influence physicochemical and interaction properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 4-OCH₃, 1-Ph, 3-CONH-(2-SCH₃-Ph) C₂₀H₁₈N₄O₃S 394.45 g/mol Methylsulfanyl group enhances lipophilicity; methoxy improves solubility.
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide 1-CH₃, 3-CONH-(4-OCH₃-Ph) C₁₃H₁₃N₃O₃ 259.26 g/mol Smaller size; lacks sulfur, reducing metabolic stability.
(E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinyl-idene}(nitro)methyl) Nitro, dual 2-SCH₃-Ph groups C₁₅H₁₅N₅O₂S₂ 385.44 g/mol Nitro group increases electrophilicity; intramolecular N-H···S/N interactions.
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide 4-OCH₃-Ph, trifluoromethoxy (-OCF₃) carbamoyl C₂₁H₁₇F₃N₄O₅ 462.4 g/mol Trifluoromethoxy group enhances electron-withdrawing effects and metabolic resistance.

Substituent Effects on Molecular Interactions

  • Methylsulfanyl (SCH₃) vs. Methoxy (OCH₃):
    The target compound’s 2-SCH₃ group (vs. 4-OCH₃ in ) increases lipophilicity (logP ~2.5 estimated) compared to the methoxy analogue (logP ~1.8). This difference may enhance membrane permeability but reduce aqueous solubility .

  • Nitro and Trifluoromethoxy Groups:
    The nitro-substituted analogue exhibits strong intramolecular N-H···N/S hydrogen bonds (dihedral angles: 4.03–9.77°), stabilizing its planar conformation. In contrast, the trifluoromethoxy analogue leverages -OCF₃’s electronegativity to improve receptor-binding affinity in hydrophobic pockets.

  • Carboxamide Linker Variations: The target compound’s carboxamide connects to a 2-SCH₃-Ph ring, whereas the trifluoromethoxy analogue uses a -CH₂-CONH-(4-OCF₃-Ph) group.

Crystallographic and Conformational Insights

  • The nitro analogue forms a near-planar structure (π-system distance: 3.707 Å) with intramolecular N-H···N/S interactions, reducing solvent accessibility.
  • By contrast, the target compound’s 2-SCH₃-Ph group likely induces steric hindrance, altering dihedral angles and hydrogen-bonding patterns compared to its methoxy counterpart .

Metabolic and Stability Considerations

  • Sulfur-containing compounds (e.g., target and ) are prone to oxidation, forming sulfoxides or sulfones, which may affect bioavailability.
  • The trifluoromethoxy group in resists metabolic degradation, offering prolonged half-life compared to methoxy or methylsulfanyl groups.

Activité Biologique

The compound 4-methoxy-N-[2-(methylsulfanyl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class and has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through a synthesis of research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S. Its structure features a methoxy group, a methylsulfanyl substituent, and a carboxamide functional group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor effects. For instance, in a xenograft model using Karpas-422 cells, it was administered at a dose of 160 mg/kg twice daily (BID), resulting in robust tumor suppression. The mechanism appears to involve inhibition of the Polycomb repressive complex 2 (PRC2), which plays a crucial role in transcriptional regulation and has been implicated in various malignancies .

The compound acts as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a key component of the PRC2 complex. In biochemical assays, it demonstrated a half-maximal inhibitory concentration (IC50) of 0.002 μM and an effective concentration (EC50) of 0.032 μM in cellular models. This high potency suggests that it could be a promising candidate for further development as an anticancer agent .

Data Summary

Activity Model Dose Outcome
Antitumor ActivityKarpas-422 Xenograft160 mg/kg BIDRobust tumor suppression
EZH2 InhibitionBiochemical Assays-IC50 = 0.002 μM; EC50 = 0.032 μM

Study 1: Efficacy in Tumor Models

In one study focusing on the efficacy of this compound against various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation significantly. The study utilized both in vitro and in vivo models to assess the compound's effectiveness.

Study 2: Mechanistic Insights

Another investigation provided insights into the mechanistic pathways affected by this compound. It was shown to downregulate genes associated with tumor growth and metastasis while upregulating pro-apoptotic factors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.